molecular formula C₉H₁₆BrNO₂ B1146111 Scopoline Methobromide CAS No. 845870-40-8

Scopoline Methobromide

Cat. No.: B1146111
CAS No.: 845870-40-8
M. Wt: 250.13
Attention: For research use only. Not for human or veterinary use.
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Description

Scopoline Methobromide, also known as scopolamine methobromide, is a quaternary ammonium salt resulting from the reaction of the amino group of scopolamine with methyl bromide. It is a muscarinic antagonist structurally similar to the neurotransmitter acetylcholine. This compound is used in various medical applications, including the treatment of peptic ulcers, nausea, vomiting, and motion sickness .

Preparation Methods

Synthetic Routes and Reaction Conditions

Scopoline Methobromide is synthesized by reacting scopolamine with methyl bromide. The reaction involves the methylation of the amino group in scopolamine, resulting in the formation of the quaternary ammonium salt. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of scopolamine, followed by its reaction with methyl bromide. The product is then purified and crystallized to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Scopoline Methobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scopoline Methobromide has various scientific research applications, including:

Mechanism of Action

Scopoline Methobromide acts as a muscarinic antagonist by blocking the muscarinic acetylcholine receptors. This action prevents the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system. The compound interferes with the communication between the vestibular system and the vomiting center in the brain, thereby preventing nausea and vomiting. It also reduces gastric secretion and inhibits gastrointestinal motility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Scopoline Methobromide is unique due to its quaternary ammonium structure, which enhances its stability and solubility compared to its parent compound, scopolamine. This structural modification allows for more effective therapeutic applications, particularly in treating motion sickness and gastrointestinal disorders .

Properties

IUPAC Name

6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5-4-7(10)9(12-5)8(6)11;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPJGZLQZCTDIY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC3CC1C(C2O)O3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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